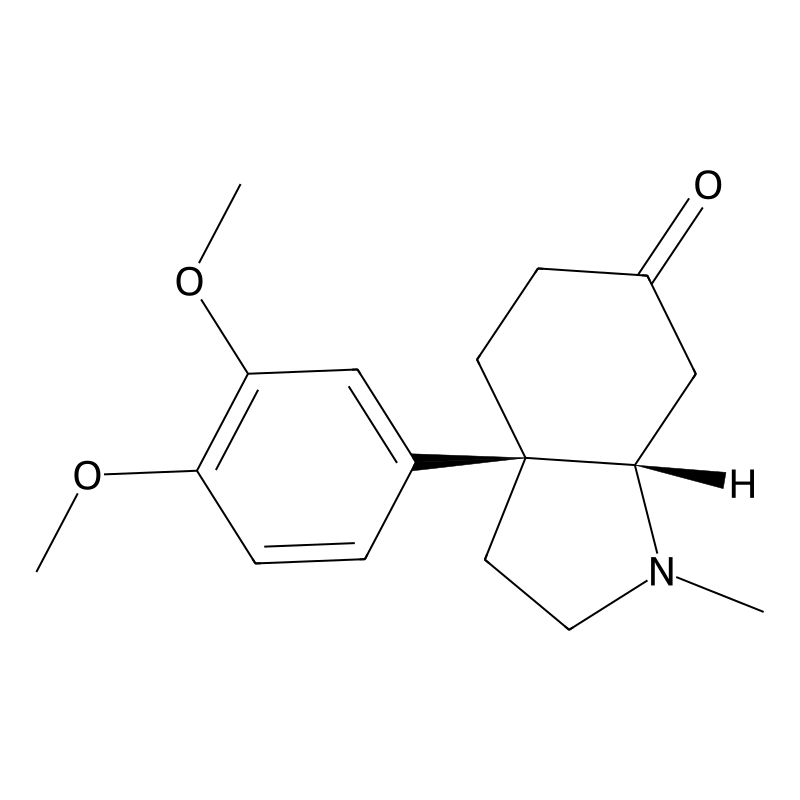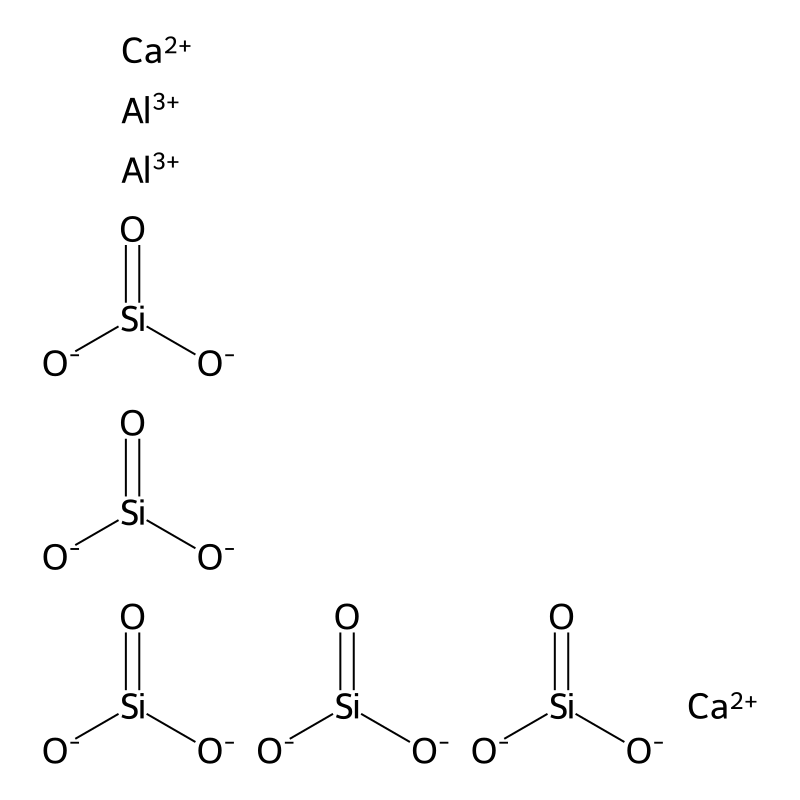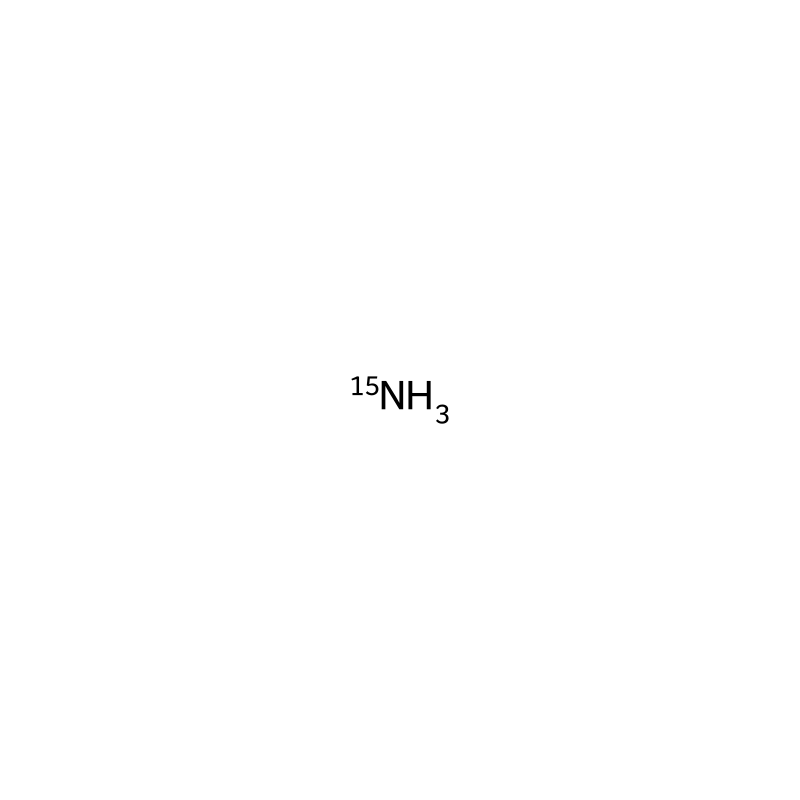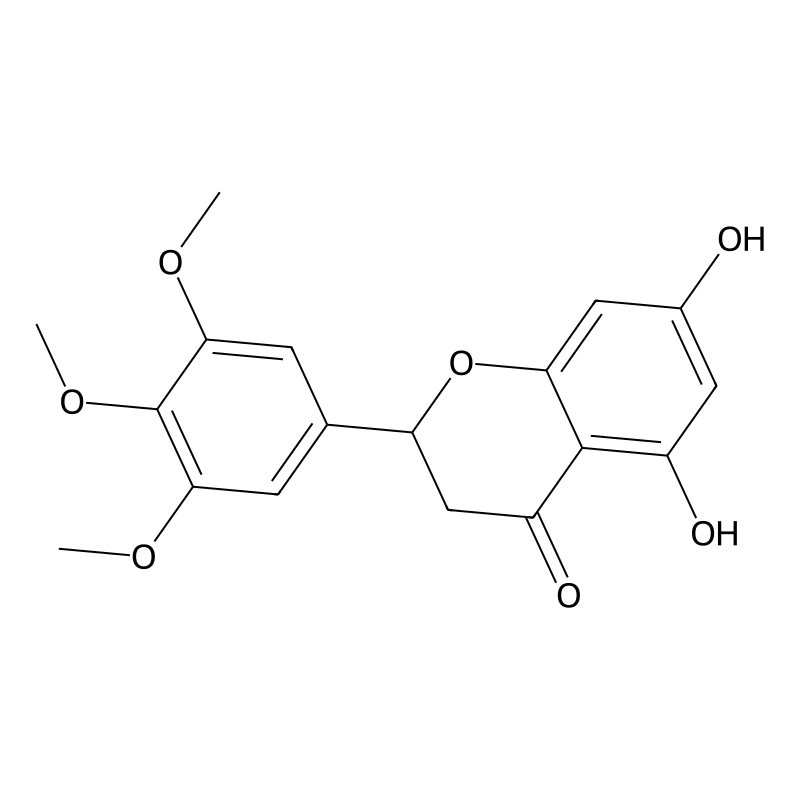AMG319
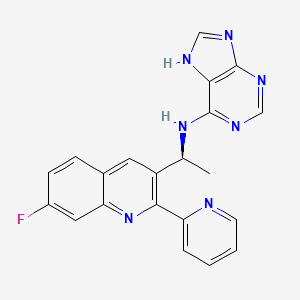
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
(S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine, also known as AMG319, is a molecule investigated for its potential as a phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor []. PI3Kδ is an enzyme involved in various cellular processes, including inflammation and immune response. Inhibiting PI3Kδ activity is considered a promising strategy for treating autoimmune diseases.
Discovery and Development of AMG319
Researchers designed and synthesized a series of quinolinylpurines, including AMG319, to identify potent and selective PI3Kδ inhibitors with favorable drug-like properties []. In this study, AMG319 demonstrated an inhibitory concentration (IC50) of 16 nM in a human whole blood assay, indicating its potent activity against PI3Kδ.
The study also explored the physicochemical properties of AMG319, which are important factors for drug development. These properties determine how a drug is absorbed, distributed, metabolized, and excreted in the body [].
AMG319 is a small molecule compound that acts as a selective inhibitor of the phosphatidylinositol 3-kinase delta isoform (PI3Kδ). This compound is notable for its ability to inhibit the PI3K signaling pathway, which is crucial in various cellular processes, including cell growth, proliferation, and survival. The chemical structure of AMG319 includes a quinoline moiety, which is integral to its biological activity. Its systematic name is N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-4-yl)ethyl)-N-methyl-2-methylpropan-1-amine, and it has a molecular formula of C₁₈H₁₈FN₃.
AMG 319 is being investigated as a selective inhibitor of PI3Kδ []. PI3Kδ is an enzyme involved in signaling pathways that regulate cell growth, survival, and motility []. By inhibiting PI3Kδ, AMG 319 may potentially affect these cellular processes.
The exact mechanisms by which AMG 319 inhibits PI3Kδ are being studied []. It is believed to bind to the active site of the enzyme, preventing it from interacting with its natural substrates [].
AMG319 exhibits potent inhibitory activity against PI3Kδ, with an IC50 value of approximately 18 nM. This selective inhibition has significant implications in cancer therapy and immunology, as PI3Kδ plays a critical role in the regulation of immune responses and the proliferation of certain cancer cells. Preclinical studies have demonstrated that AMG319 can effectively reduce tumor growth in models of solid tumors by modulating T regulatory cells and enhancing anti-tumor immunity .
The synthesis of AMG319 can be achieved through multiple methods:
- Condensation Reactions: Combining appropriate precursors such as 2-chloroquinoline derivatives with amines.
- Extraction and Purification: Following synthesis, the product is typically purified using organic solvents like dichloromethane and subjected to various washing steps.
- Optimization Techniques: Adjusting reaction conditions such as temperature and solvent choice can enhance yield and purity.
These methods ensure that AMG319 is produced in sufficient quantities for both research and potential therapeutic applications.
AMG319 has shown promise in various applications:
- Cancer Treatment: Its ability to inhibit PI3Kδ makes it a candidate for treating cancers that are driven by this pathway.
- Immunotherapy: By modulating immune responses, AMG319 could enhance the efficacy of other immunotherapeutic strategies.
- Research Tool: It serves as a valuable tool for studying PI3K signaling pathways in cellular biology.
Studies have indicated that AMG319 interacts selectively with PI3Kδ while sparing other isoforms such as PI3Kα, β, and γ. This selectivity is crucial for minimizing side effects associated with broader-spectrum PI3K inhibitors. In clinical trials, AMG319 has been evaluated for its safety profile and pharmacokinetics, revealing manageable side effects primarily related to liver function .
Several compounds exhibit structural or functional similarities to AMG319. Here are some notable examples:
| Compound Name | Structure | Primary Activity | Unique Features |
|---|---|---|---|
| Idelalisib | Similar structure with a different substituent pattern | PI3Kδ inhibitor | First-in-class approved drug for chronic lymphocytic leukemia |
| Duvelisib | Contains similar quinoline derivatives | Dual PI3Kδ and PI3Kγ inhibitor | Broadens target spectrum beyond PI3Kδ |
| Copanlisib | Different structural framework | PI3Kα inhibitor | Approved for follicular lymphoma; broader isoform activity |
AMG319's uniqueness lies in its high selectivity for PI3Kδ, making it an attractive candidate for targeted therapies with potentially fewer off-target effects compared to other similar compounds.
